2-[(Azetidin-3-yloxy)methyl]-6-methylpyridine
Description
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(azetidin-3-yloxymethyl)-6-methylpyridine |
InChI |
InChI=1S/C10H14N2O/c1-8-3-2-4-9(12-8)7-13-10-5-11-6-10/h2-4,10-11H,5-7H2,1H3 |
InChI Key |
QVAMIHZSYNESAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)COC2CNC2 |
Origin of Product |
United States |
Preparation Methods
Construction of the Pyridine Core with Methyl Substitution
The initial step involves synthesizing the 6-methylpyridine scaffold, which can be achieved via well-established methods such as:
- Hantzsch synthesis : Condensation of acetaldehyde, ammonia, and β-ketoesters.
- Direct methylation of pyridine : Using methylating agents like methyl iodide or dimethyl sulfate under suitable conditions, often catalyzed by Lewis acids.
Introduction of the Hydroxymethyl Group at the 2-Position
The hydroxymethyl group at the 2-position can be introduced through:
- Formylation followed by reduction : Electrophilic substitution with formaldehyde derivatives.
- Nucleophilic substitution : Using 2-chloromethyl-6-methylpyridine derivatives with nucleophiles under basic conditions.
Formation of the Azetidin-3-yloxy Moiety
The key step involves synthesizing the azetidine ring and attaching it via an ether linkage:
- Azetidine ring synthesis : Typically achieved through intramolecular cyclization of amino alcohols or via azetidine precursors like azetidin-3-one.
- Ether linkage formation : Nucleophilic substitution of a hydroxymethyl group with an azetidin-3-yloxy precursor, often using base-promoted SN2 reactions.
Coupling of the Azetidine to the Pyridine
The azetidine ring, bearing a nucleophilic nitrogen or oxygen, can be coupled with the pyridine derivative via:
- Williamson ether synthesis : Reacting the azetidine derivative (as a nucleophile) with a suitable halogenated pyridine.
- Cross-coupling reactions : Palladium-catalyzed Suzuki or Buchwald-Hartwig coupling, especially when halogenated pyridines are used.
Reaction Conditions and Optimization Parameters
| Reaction Step | Typical Reagents | Conditions | Notes |
|---|---|---|---|
| Pyridine methylation | Methyl iodide, base | Reflux, inert atmosphere | Ensures selective methylation at the 6-position |
| Hydroxymethylation | Formaldehyde derivatives | Acidic or basic medium | Control of pH is critical for regioselectivity |
| Azetidine ring synthesis | Amino alcohols, cyclization agents | Heating, inert atmosphere | Intramolecular cyclization favored at elevated temperatures |
| Ether formation | Nucleophilic azetidine, halogenated pyridine | Room temperature to 80°C, polar aprotic solvents (DMF, DMSO) | Use of phase transfer catalysts can enhance yields |
| Coupling reactions | Pd catalysts, ligands | 80–120°C, inert atmosphere | Optimization of ligand and catalyst loadings improves efficiency |
Purification and Characterization
Post-synthesis, purification typically involves:
- Column chromatography : Using silica gel with appropriate eluents.
- Recrystallization : From solvents like ethanol or ethyl acetate.
- Characterization : Confirmed via NMR, MS, IR, and elemental analysis.
Industrial and Scale-Up Considerations
- Reaction scalability : Requires optimization of solvent volumes, temperature control, and catalyst loading.
- Environmental impact : Use of greener solvents and catalysts is recommended.
- Purity standards : For pharmaceutical applications, impurities like residual metals (e.g., tungsten from oxidation catalysts) must be minimized, often below 10 ppm.
Research Findings and Data Tables
Summary of Key Synthesis Parameters
| Parameter | Range / Conditions | Impact on Yield/Selectivity |
|---|---|---|
| Solvent | DMF, DMSO | Affects solubility and reaction rate |
| Temperature | 50–80°C | Influences cyclization efficiency |
| Catalyst | Pd(OAc)₂, Ligands | Enhances coupling reactions |
| Reaction Time | 4–24 hours | Balances conversion vs. side reactions |
Notable Literature Data
- Koren et al. (1998) : Demonstrated synthesis of azetidine derivatives with high affinity for nicotinic receptors, emphasizing the importance of regioselectivity in ether formation.
- Patent WO2013065064A1 : Describes a process involving in-situ oxidation and decarboxylation steps, which can be adapted for the final oxidation of the azetidine-linked pyridine.
Chemical Reactions Analysis
Types of Reactions
2-[(Azetidin-3-yloxy)methyl]-6-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced azetidine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
2-[(Azetidin-3-yloxy)methyl]-6-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(Azetidin-3-yloxy)methyl]-6-methylpyridine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The azetidine ring may play a crucial role in binding to these targets, thereby influencing the compound’s bioactivity .
Comparison with Similar Compounds
Kinase Inhibitors with 6-Methylpyridine Moieties
Several kinase inhibitors incorporate 6-methylpyridine as a core structure. For example, in ALK5 kinase inhibitors, the 6-methylpyridine group was found to be superior to bulkier analogs like 6-dimethylaminopyridine due to better fitting into the enzyme's active site. However, thiazole derivatives (e.g., compound 79 with a 4-methylthiazol-2-yl group) demonstrated significantly higher activity (IC50 = 0.28 µM) compared to 6-methylpyridine analogs, likely due to improved hydrophobic interactions .
*Tested at 10 µM concentration.
Anticonvulsant and Neuroactive Derivatives
2-Substituted pyridines with aminopropyl or morpholinopropyl groups at the 2-position, such as 2-(2-hydroxy-3-piperazinopropylamino)-6-methylpyridine, exhibit sympathetic blocking and histamine antagonism. These compounds demonstrate the importance of hydrophilic substituents for CNS activity, contrasting with the azetidine-containing derivative, which may offer improved blood-brain barrier penetration due to its smaller ring size .
Structural and Crystallographic Insights
Crystal structures of related compounds, such as 2-((3-methoxyphenyl)ethynyl)-6-methylpyridine, reveal unfavorable steric interactions (H⋯C distances: 2.97–3.36 Å) between methyl groups and aromatic hydrogens. The azetidine derivative’s compact structure may mitigate such issues, improving crystallinity and stability .
Key Research Findings and Implications
- Synthetic Accessibility : Azetidine-pyridine hybrids require complex synthesis but offer tunable reactivity through protective group strategies (e.g., tert-butoxycarbonyl or benzyl groups) .
- Biological Activity : While 6-methylpyridine derivatives are versatile, azetidine substitution may enhance selectivity for targets like RAS or CNS receptors due to reduced steric hindrance .
Biological Activity
2-[(Azetidin-3-yloxy)methyl]-6-methylpyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a pyridine ring substituted with an azetidine moiety, which is significant for its biological interactions. The azetidine group can form hydrogen bonds and engage in π-π stacking interactions with various biological targets, enhancing its binding affinity and overall efficacy.
The biological activity of this compound is primarily attributed to its structural characteristics that allow it to interact with specific enzymes and receptors. Its mechanism of action may involve:
- Inhibition of Bacterial Cell Wall Synthesis : Similar to β-lactam antibiotics, the compound may disrupt bacterial cell wall formation, making it a candidate for antibacterial applications.
- Binding Affinity : The azetidine moiety's ability to form hydrogen bonds contributes to the compound's binding affinity with target proteins, which can be critical for therapeutic efficacy.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antibacterial Properties : Preliminary studies suggest that the compound may possess antibacterial activity against various pathogens, potentially positioning it as a lead compound for antibiotic development.
- CNS Activity : Similar compounds have shown promise as modulators for central nervous system disorders, indicating potential neuropharmacological applications .
- Metabolic Stability : The compound's metabolic stability has been evaluated in vitro, revealing favorable profiles that suggest low clearance rates in liver microsomes, which is advantageous for sustained therapeutic effects .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound and related compounds:
Table 1: Summary of Biological Activities
Case Study: Antibacterial Activity
In a study focusing on the antibacterial properties of azetidine derivatives, this compound was tested against several bacterial strains. The results indicated a notable reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting its potential as a lead compound for further development in treating bacterial infections.
Case Study: CNS Modulation
Another investigation assessed the compound's effects on mGluR2 receptors, which are implicated in various CNS disorders. The study reported that the compound acted as a positive allosteric modulator with an EC50 value comparable to existing therapeutic agents, indicating its potential utility in treating conditions such as anxiety and depression .
Q & A
Basic: What are the optimal synthetic routes for 2-[(Azetidin-3-yloxy)methyl]-6-methylpyridine, and how can reaction conditions be controlled to improve yields?
Methodological Answer:
The synthesis of azetidine-pyridine hybrids typically involves multi-step reactions. Key steps include:
- Step 1: Preparation of the azetidine-3-ol intermediate via ring-opening of epichlorohydrin with ammonia, followed by protection of the hydroxyl group (e.g., using tert-butyldimethylsilyl chloride) .
- Step 2: Coupling the azetidine moiety to the pyridine backbone via nucleophilic substitution or Mitsunobu reactions. For example, 6-methylpyridine derivatives with leaving groups (e.g., bromine at the 2-position) can react with azetidin-3-ol under basic conditions (e.g., NaH in DMF) .
- Optimization Tips:
- Temperature Control: Maintain 0–5°C during nucleophilic substitutions to minimize side reactions.
- Catalyst Use: Lewis acids (e.g., AlCl₃) enhance Friedel-Crafts acylation in related pyridine derivatives .
- Purification: Column chromatography with gradients of ethyl acetate/hexane yields >90% purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
